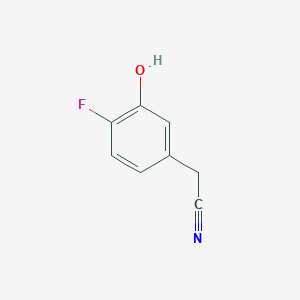
(4-Fluoro-3-hydroxyphenyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Fluoro-3-hydroxyphenyl)acetonitrile is an organic compound with the molecular formula C8H6FNO It is characterized by the presence of a fluoro group at the 4th position and a hydroxy group at the 3rd position on the phenyl ring, along with an acetonitrile group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-3-hydroxyphenyl)acetonitrile typically involves the reaction of hydroxybenzyl alcohols with hydrogen cyanide. This method is preferred due to its efficiency and the high yield of the desired product . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of protective groups to prevent unwanted side reactions is also common in large-scale production .
化学反应分析
Types of Reactions: (4-Fluoro-3-hydroxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of (4-Fluoro-3-oxophenyl)acetonitrile.
Reduction: Formation of (4-Fluoro-3-hydroxyphenyl)ethylamine.
Substitution: Formation of various substituted phenylacetonitriles depending on the nucleophile used.
科学研究应用
(4-Fluoro-3-hydroxyphenyl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (4-Fluoro-3-hydroxyphenyl)acetonitrile involves its interaction with specific molecular targets. The hydroxy and fluoro groups play a crucial role in its binding affinity and specificity towards these targets. The compound may interact with enzymes or receptors, leading to modulation of biological pathways .
相似化合物的比较
(4-Hydroxyphenyl)acetonitrile: Lacks the fluoro group, which may affect its reactivity and biological activity.
(4-Fluorophenyl)acetonitrile: Lacks the hydroxy group, which may influence its solubility and interaction with biological targets.
Uniqueness: (4-Fluoro-3-hydroxyphenyl)acetonitrile is unique due to the presence of both the fluoro and hydroxy groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .
生物活性
(4-Fluoro-3-hydroxyphenyl)acetonitrile is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C9H8FNO
- Molecular Weight : 167.17 g/mol
- CAS Number : 459-22-3
The presence of the fluorine atom and hydroxyl group on the phenyl ring significantly influences its biological properties.
1. Antihypertensive Activity
Research has indicated that derivatives of this compound exhibit significant antihypertensive effects. A study evaluated a series of compounds based on this structure, demonstrating that specific modifications enhance their inhibitory activity against T-type calcium channels, which are crucial in regulating vascular tone and blood pressure .
2. Enzymatic Inhibition
Another important aspect of this compound's biological activity is its interaction with enzymes such as tyrosinase. Tyrosinase is involved in melanin biosynthesis, and compounds that inhibit this enzyme can be useful in treating hyperpigmentation disorders. The compound has shown potential as a substrate for tyrosinase, leading to its suicide inactivation, which can be beneficial in controlling melanin production .
3. Antimicrobial Properties
In vitro studies have demonstrated that this compound possesses antibacterial properties. It has been tested against various bacterial strains, showing effective inhibition against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antihypertensive | Significant | |
| Tyrosinase Inhibition | Moderate | |
| Antimicrobial | Effective against multiple strains |
Detailed Findings from Research
- Antihypertensive Study : A study synthesized various derivatives of this compound, focusing on their structure-activity relationships. The findings suggested that specific alkyl substitutions at the benzylic position significantly enhance the inhibitory activity against calcium channels, leading to reduced blood pressure in animal models .
- Tyrosinase Interaction : In a detailed enzymatic study, this compound was found to act as a substrate for tyrosinase, resulting in the formation of reactive intermediates that led to enzyme inactivation. This mechanism suggests potential applications in cosmetic formulations aimed at skin lightening .
- Antimicrobial Testing : The compound was tested against several bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) below 100 µg/mL for most tested strains, highlighting its potential as an antimicrobial agent .
属性
CAS 编号 |
934241-79-9 |
|---|---|
分子式 |
C8H6FNO |
分子量 |
151.14 g/mol |
IUPAC 名称 |
2-(4-fluoro-3-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H6FNO/c9-7-2-1-6(3-4-10)5-8(7)11/h1-2,5,11H,3H2 |
InChI 键 |
NOEOCRHXSZYOBD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CC#N)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















